5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone 5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17233983
InChI: InChI=1S/C9H6BrF3O2/c1-4(14)5-2-7(10)8(15)3-6(5)9(11,12)13/h2-3,15H,1H3
SMILES:
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol

5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone

CAS No.:

Cat. No.: VC17233983

Molecular Formula: C9H6BrF3O2

Molecular Weight: 283.04 g/mol

* For research use only. Not for human or veterinary use.

5'-Bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone -

Specification

Molecular Formula C9H6BrF3O2
Molecular Weight 283.04 g/mol
IUPAC Name 1-[5-bromo-4-hydroxy-2-(trifluoromethyl)phenyl]ethanone
Standard InChI InChI=1S/C9H6BrF3O2/c1-4(14)5-2-7(10)8(15)3-6(5)9(11,12)13/h2-3,15H,1H3
Standard InChI Key CSEURRKPPPYGQV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC(=C(C=C1C(F)(F)F)O)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

The compound’s molecular formula, C₉H₆BrF₃O₂, reflects the presence of bromine (Br), fluorine (F), and oxygen (O) atoms alongside the aromatic carbon framework. Its molecular weight is 283.04 g/mol, as calculated using PubChem’s standardized algorithms . The trifluoromethyl (-CF₃) group contributes to its lipophilicity, while the hydroxyl (-OH) and bromine (-Br) substituents enhance polarity, creating a balance of solubility properties.

Synthesis and Manufacturing

Bromination and Functionalization Strategies

A patented synthesis route for structurally analogous compounds involves bromination of 4-chloro-2-fluorobenzoic acid using nitric acid and silver nitrate, achieving an 85% yield . While this method targets a chloro-fluoro variant, it highlights the feasibility of regioselective bromination in polyhalogenated systems. For 5'-bromo-4'-hydroxy-2'-(trifluoromethyl)acetophenone, a plausible pathway involves:

  • Bromination of a pre-functionalized phenylacetone precursor under controlled conditions.

  • Hydroxylation via demethylation of a methoxy intermediate, as demonstrated in the synthesis of 2'-hydroxy-5'-(trifluoromethyl)acetophenone .

Key Intermediate: 5-Bromo-4-hydroxy-2-(trifluoromethyl)benzamide

A critical step in the synthesis involves the formation of 5-bromo-4-hydroxy-2-(trifluoromethyl)benzamide, achieved by reacting the corresponding benzoyl chloride with N,O-dimethylhydroxylamine hydrochloride . Subsequent treatment with a methyl Grignard reagent yields the acetylated product. This method, adapted from chlorinated analogs, avoids isomer byproducts and achieves yields exceeding 80% .

Table 1: Synthetic Pathway Overview

StepReactionReagents/ConditionsYield (%)
1BrominationHNO₃, AgNO₃, glacial acetic acid85
2AcylationThionyl chloride, DCM99
3HydroxylationDemethylation (e.g., BBr₃)75–90

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dichloromethane (DCM), attributed to its -OH and -CF₃ groups. Its stability under acidic conditions is compromised due to potential hydrolysis of the acetyl group, necessitating storage in anhydrous environments.

Spectroscopic Data

  • ¹H-NMR (CDCl₃): Signals at δ 10.22 (broad, 1H, -OH), 8.27 (d, 1H, aromatic), 7.33 (t, 1H, aromatic), and 2.65 (s, 3H, -COCH₃) .

  • Mass Spectrometry: Major fragments at m/z 250.8, 252.7, and 254.8 correspond to isotopic patterns of bromine .

Applications in Pharmaceutical and Agrochemical Research

Drug Intermediate

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for antiviral and anticancer agents. For example, analogs with similar substitution patterns are used in kinase inhibitors .

Agrochemical Development

Brominated acetophenones serve as precursors to herbicides and fungicides. The -CF₃ group’s electron-withdrawing properties improve binding to target enzymes in pests .

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